5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole
Overview
Description
Scientific Research Applications
Anticancer Activity
1,3-oxazole derivatives have been recognized for their potential in anticancer treatments. They exhibit a broad spectrum of pharmacological properties and have shown activity against drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines through multiple mechanisms .
Antimicrobial Activity
Oxazole derivatives have demonstrated significant antimicrobial properties. Research has shown that these compounds can be synthesized and tested for antibacterial and antifungal potential against various strains .
Nonlinear Optical (NLO) Material
The compound has been used in the synthesis of new organic NLO materials, which are crucial for applications in photonics and optoelectronics .
Therapeutic Applications
Biofilm Inhibition
Studies have indicated that certain oxazole derivatives can inhibit bacterial biofilm formation, which is a significant concern in medical device-related infections .
Green Chemistry
Oxazole derivatives are also being explored for their use in green chemistry applications, including as anti-corrosive agents for stainless steel, dyes, antioxidants, metabolism-enhancing agents, pesticides, herbicides, and chelating agents .
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit cholinesterase enzymes . This inhibition could potentially slow the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning, thereby mitigating some of the cognitive symptoms of Alzheimer’s disease .
Biochemical Pathways
Given the potential cholinesterase inhibitory activity, it can be inferred that this compound may impact the cholinergic system, which is involved in numerous cognitive functions .
Result of Action
Based on the potential cholinesterase inhibitory activity, it can be inferred that this compound may enhance cholinergic neurotransmission, potentially improving cognitive function .
properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-9-10(14-4-3-13-9)5-8(1)11-6-12-7-15-11/h1-2,5-7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIXZSLHYOZKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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